molecular formula C14H17ClN4 B3019250 4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile hydrochloride CAS No. 1215333-30-4

4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile hydrochloride

Cat. No.: B3019250
CAS No.: 1215333-30-4
M. Wt: 276.77
InChI Key: KZNWSYGBMJNHLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile hydrochloride is a chemical compound with the molecular formula C14H17ClN4. It is known for its unique structure, which includes a pyrazole ring substituted with an amino group and a tert-butyl group, attached to a benzonitrile moiety. This compound is used in various scientific research applications due to its versatile chemical properties .

Mechanism of Action

Target of Action

The primary targets of 4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile hydrochloride are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound These factors can include pH, temperature, presence of other compounds, and specific conditions within the body

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions . The reaction conditions often involve refluxing in solvents such as methanol or ethanol, with catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated flash chromatography for purification is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile hydrochloride is used in several scientific research fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrochloride salt enhances its solubility in aqueous solutions, making it more suitable for biological studies compared to its analogs .

Properties

IUPAC Name

4-(5-amino-3-tert-butylpyrazol-1-yl)benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4.ClH/c1-14(2,3)12-8-13(16)18(17-12)11-6-4-10(9-15)5-7-11;/h4-8H,16H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNWSYGBMJNHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=CC=C(C=C2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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